Basic violet 14

Description

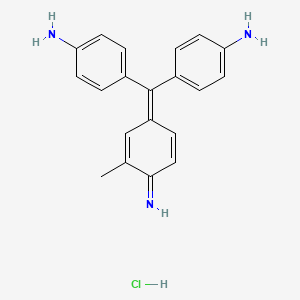

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDJCCTWPBKUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3.HCl, C20H20ClN3 | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3248-93-9 (Parent) | |

| Record name | Fuchsin, basic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021246 | |

| Record name | C.I. Basic Violet 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline] | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magenta | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGENTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

METALLIC GREEN LUSTROUS CRYSTALS | |

CAS No. |

632-99-5, 58969-01-0 | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fuchsin, basic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic fuchsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058969010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic violet 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Basic violet 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Violet 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-aminophenyl)(4-iminocyclohexa-2,5-dienylidene)methyl)-2-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Basic fuchsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUC89LHB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGENTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 392 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Basic Violet 14 (CAS 632-99-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Basic Violet 14 (CAS 632-99-5), a synthetic dye widely known as Fuchsin or Magenta I. It is a key component of "basic fuchsin" and belongs to the triarylmethane class of dyes.[1][2][3] This document details its physicochemical properties, synthesis, applications in biological staining, experimental protocols, and safety information.

Core Properties and Identification

This compound, or Rosanilin, is a hydrochloride salt that serves as a primary constituent of Basic fuchsin, alongside pararosanilin, magenta II, and new fuchsin.[4][5] Its distinct magenta color arises from its chemical structure, which allows it to function as a fluorochrome and a potent histological dye.[4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citation(s) |

| CAS Number | 632-99-5 | [2][6] |

| Molecular Formula | C₂₀H₂₀ClN₃ | [2][6] |

| Molecular Weight | 337.85 g/mol | [2][6][7] |

| Appearance | Dark green or yellow-green crystalline powder/sand.[2][8][9] | [2][8][9] |

| Melting Point | ~235 °C (decomposes) | [9] |

| Solubility | Soluble in water (red-purple solution), easily soluble in ethanol (B145695) (red solution).[2] | [2] |

| λmax (in Ethanol) | 543 nm | [10] |

| Chemical Class | Triarylmethane Dye | [2][3] |

| Synonyms | Basic Fuchsin, Fuchsin, Magenta, Rosaniline, C.I. 42510, Rosaniline chloride.[4][7][8] | [4][7][8] |

Safety and Handling

Due to its potential hazards, proper safety protocols are critical when handling this compound. It is suspected of causing cancer and is harmful if swallowed.[9][11]

| Aspect | Guideline | Citation(s) |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, lab coats, and chemical safety goggles.[1][6] Use an approved respirator when handling the powder.[6] | [1][6] |

| Engineering Controls | Use in a chemical fume hood.[6] Ensure an eyewash station and safety shower are readily available.[6] | [6] |

| Storage | Store in a cool, dry place at 2–8°C in tightly sealed, light-resistant containers.[1][6] | [1][6] |

| Handling | Avoid dust generation and accumulation.[6] Avoid contact with skin, eyes, and clothing.[6] Wash thoroughly after handling.[6] | [6] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, acids.[8][9] | [8][9] |

| Disposal | Follow local and state regulations for hazardous waste disposal.[6] | [6] |

Mechanism of Action and Applications

This compound is a cationic (basic) dye, meaning it carries a positive charge. This property is central to its function as a biological stain. In solution, it binds to negatively charged (anionic) components within cells and tissues, primarily through electrostatic interactions.[1] Key targets include nucleic acids (DNA and RNA), which are rich in phosphate (B84403) groups, and acidic proteins.[1] This binding allows for the visualization of cellular structures, particularly the nucleus.[1][10]

Its applications are diverse, spanning histology, cytology, and microbiology.

-

Histology: It is widely used to stain collagen fibers, elastic fibers, and the nuclei of central nervous system tissue.[10]

-

Periodic Acid-Schiff (PAS) Stain: As a key component of the Schiff reagent, it is used to detect aldehydes, which are formed from the periodic acid oxidation of carbohydrates.[12] This method is essential for visualizing glycogen (B147801), mucins, and basement membranes.[12]

-

Bacteriology: It is used in bacteriological smears for the identification of Mycobacterium tuberculosis.[10]

-

Industrial Dyeing: It is used for dyeing textiles (silk, wool, acrylic), leather, paper, and wood.[2][3]

Experimental Protocols

Preparation of Schiff Reagent

The Schiff reagent is a colorless solution prepared from this compound that develops a characteristic magenta color in the presence of aldehydes.[13]

Materials:

-

Basic Fuchsin (this compound): 1.0 g

-

Distilled water: 200 mL

-

Potassium metabisulfite (B1197395) (K₂S₂O₅): 2.0 g

-

Hydrochloric acid (HCl), concentrated: 2.0 mL

-

Activated charcoal: 2.0 g

Procedure:

-

Bring 200 mL of distilled water to a boil and remove from heat.[1]

-

Dissolve 1.0 g of Basic Fuchsin in the hot water.[1]

-

Allow the solution to cool to 50°C.[1]

-

Add 2.0 g of potassium metabisulfite and mix until dissolved.[1]

-

Let the solution cool to room temperature.[1]

-

Add 2.0 mL of concentrated HCl and mix.[1]

-

Add 2.0 g of activated charcoal and store the mixture in the dark at room temperature overnight.[1] The charcoal decolorizes the solution.

-

Filter the solution using Whatman #1 filter paper. The resulting filtrate should be clear or pale yellow.[1]

-

Store the final reagent in a dark, tightly sealed bottle at 4°C.[1]

Quality Control: To test the reagent's potency, add a few drops to a small amount of formaldehyde. A rapid development of a deep reddish-purple color indicates a good quality Schiff reagent.[13]

Periodic Acid-Schiff (PAS) Staining Protocol

This protocol is used for the detection of glycogen and other carbohydrates in tissue sections.

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections and rehydrate them to distilled water.[1][14]

-

Oxidation: Immerse slides in a 0.5% periodic acid solution for 5 minutes at room temperature. This step oxidizes glycols to aldehydes.[1][14]

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water.[1][14]

-

Schiff Reaction: Place slides in the prepared Schiff reagent for 15-20 minutes at room temperature. Sections will turn a light pink.[1]

-

Washing: Wash the slides in running lukewarm tap water for 5-10 minutes. The color will develop into a deep pink or magenta.[1]

-

Counterstaining (Optional): Counterstain with a nuclear stain like Mayer's Hematoxylin for 1 minute to visualize nuclei.[1][6]

-

Dehydration and Mounting: Dehydrate the sections through an ascending series of alcohol, clear with xylene, and mount with a synthetic mounting medium.[1][6]

Expected Results:

-

Glycogen, mucin, basement membranes, and fungi: Magenta/Purple[1][8]

-

Nuclei (if counterstained): Blue[1]

Synthesis of this compound

The primary industrial synthesis of this compound is the nitrobenzene-based oxidative condensation method, also known as the "nitrate phenyl method".[1][2][3] This process involves the reaction of aniline (B41778) derivatives in the presence of an oxidizing agent.[1]

References

- 1. kumc.edu [kumc.edu]

- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound | 632-99-5 | Benchchem [benchchem.com]

- 5. This compound | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. quora.com [quora.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. usbio.net [usbio.net]

- 10. This compound [chembk.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Guide to C.I. 42510 and its Scientific Synonyms

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. C.I. 42510, a widely used biological stain, is known by a variety of synonyms in scientific literature, which can lead to confusion. This technical guide provides a detailed overview of C.I. 42510, its various names, and key experimental data to ensure accurate identification and application.

C.I. 42510 is a magenta-colored dye belonging to the triphenylmethane (B1682552) class.[1] It is a component of Basic Fuchsin, which is often a mixture of rosaniline, pararosaniline, new fuchsine, and magenta II.[1][2] This dye is extensively used in histology and microbiology for staining various cellular components, including bacteria and collagen.[3]

Synonyms and Chemical Identifiers

To facilitate unambiguous identification, the following table summarizes the common synonyms for C.I. 42510 found in scientific literature, along with their corresponding Chemical Abstracts Service (CAS) numbers and other key identifiers.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Comments |

| Basic Fuchsin | 632-99-5[4] | C₂₀H₂₀ClN₃[4] | 337.85[4] | Often a mixture of triphenylmethane dyes including Rosaniline.[1] |

| Rosaniline hydrochloride | 632-99-5[1] | C₂₀H₂₀ClN₃[1] | 337.8[1] | A primary component of Basic Fuchsin. |

| Basic Violet 14 | 632-99-5[5] | C₂₀H₁₉N₃·HCl[5] | 337.85 | Colour Index name. |

| Fuchsin Basic | 632-99-5[1] | C₂₀H₂₀ClN₃[1] | 337.85[6] | A common synonym. |

| Magenta I | 632-99-5[5] | C₂₀H₁₉N₃·HCl[5] | 337.85[4] | |

| Rosaniline | 632-99-5[3] | C₂₀H₂₀N₃Cl[3] | 337.86[3] | |

| Aniline Red | 632-99-5[5] | C₂₀H₁₉N₃·HCl[5] | 337.85[4] |

Physicochemical Properties

The following table outlines key quantitative data for C.I. 42510, providing a baseline for experimental design and quality control.

| Property | Value | Reference |

| Appearance | Dark green crystalline powder[3][7] | [3][7] |

| Melting Point | 235 °C (decomposition)[4] | [4] |

| Solubility in Water | 4 g/L[4] | [4] |

| λmax (in 50% ethanol) | 549 - 552 nm[6] | [6] |

| pH | 5-6 (1 g/L in H₂O at 25 °C)[4] | [4] |

Experimental Protocols: The Gram Staining Procedure

One of the most common applications of Basic Fuchsin (containing C.I. 42510) is as a counterstain in the Gram staining method. This differential stain is a fundamental technique in microbiology to distinguish between Gram-positive and Gram-negative bacteria based on the physical and chemical properties of their cell walls.

Methodologies

-

Fixation: A bacterial smear is heat-fixed to a microscope slide.

-

Primary Stain: The slide is flooded with crystal violet, the primary stain, which stains all cells purple.

-

Mordant: Gram's iodine solution is applied, which forms a complex with the crystal violet.

-

Decolorization: A decolorizing agent, typically ethanol (B145695) or an acetone/ethanol mixture, is used to wash the slide. Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex. In contrast, the outer membrane of Gram-negative bacteria is degraded, and the thin peptidoglycan layer allows the complex to be washed out.

-

Counterstain: A counterstain, such as Basic Fuchsin or safranin, is applied. This stains the now-colorless Gram-negative bacteria pink or red, while the Gram-positive bacteria remain purple.

Visualizing the Gram Staining Workflow

The following diagram illustrates the logical steps of the Gram staining procedure.

This guide serves as a foundational resource for professionals working with C.I. 42510. By providing a clear compilation of its synonyms, physicochemical properties, and a detailed experimental workflow, it aims to enhance the accuracy and reproducibility of research and development activities.

References

The Interchangeability of Basic Violet 14 and Basic Fuchsin: A Technical Guide

For researchers, scientists, and professionals in drug development, precision in terminology and reagent composition is paramount. A common point of inquiry is the relationship between Basic Violet 14 and Basic Fuchsin. This technical guide elucidates their identities, clarifying when these terms can be used interchangeably and when distinctions are critical. In essence, while this compound is a specific chemical entity, Basic Fuchsin is a broader term for a mixture that contains this compound as a primary component.

Defining this compound and Basic Fuchsin

This compound is the specific Colour Index name for the compound rosaniline hydrochloride .[1][2] It is a distinct chemical substance with a defined molecular structure, formula, and CAS number.

Basic Fuchsin , on the other hand, is a mixture of triarylmethane dyes.[2][3][4][5][6][7][8][9][10] While it is often used as a synonym for this compound because rosaniline is a major constituent, a bottle labeled "Basic Fuchsin" will typically contain a combination of the following compounds:

-

Rosaniline (this compound, C.I. 42510)

-

Pararosaniline (Basic Red 9, C.I. 42500)[11]

-

New Fuchsin (Basic Violet 2, C.I. 42520)[4]

The precise composition of Basic Fuchsin can vary between manufacturers and even between batches, which can be a critical factor for certain sensitive experimental protocols.[3] For instance, formulations intended for the preparation of Schiff's reagent for the Feulgen reaction should have a high concentration of pararosaniline for optimal performance.[3][7]

Data Presentation: Chemical and Physical Properties

The quantitative data for this compound (rosaniline hydrochloride) and the other primary components of Basic Fuchsin are summarized in the tables below for easy comparison.

Table 1: Properties of this compound (Rosaniline Hydrochloride)

| Property | Value |

| Synonyms | Basic Fuchsin, Rosaniline, Magenta I, C.I. 42510[1][2] |

| CAS Number | 632-99-5[1] |

| Colour Index (C.I.) | 42510[1] |

| Chemical Formula | C₂₀H₂₀ClN₃[1] |

| Molecular Weight | 337.85 g/mol [1] |

| Appearance | Dark green powder or crystals with a metallic luster[12] |

| Solubility | Soluble in water and ethanol (B145695); insoluble in ether |

| λmax (in 50% ethanol) | 549 - 552 nm[1] |

Table 2: Comparison of Major Components in Basic Fuchsin

| Component | Synonyms | CAS Number | C.I. Number | Chemical Formula | Molecular Weight |

| Rosaniline | This compound, Magenta I | 632-99-5[1] | 42510[1] | C₂₀H₂₀ClN₃[1] | 337.85 g/mol [1] |

| Pararosaniline | Basic Red 9, Magenta 0 | 569-61-9[3][13][14][15][16][17] | 42500[3][13][18] | C₁₉H₁₈ClN₃[3][13][14][17][18] | 323.82 g/mol [3][14][15][17][18] |

| New Fuchsin | Basic Violet 2, Magenta III | 3248-91-7[4][12][19][20][21][22][23] | 42520[4][19][21][22][23] | C₂₂H₂₄ClN₃[4][19][20][21][22] | 365.91 g/mol [4][19][20][21][22][23] |

| Magenta II | Dimethyl fuchsin | 4197-24-4[24] | - | C₂₁H₂₂ClN₃[6][24] | 351.9 g/mol [6][24] |

Logical Relationships and Composition

The relationship between these terms can be visualized as a hierarchy.

Figure 1. Relationship between Basic Fuchsin and this compound.

Experimental Protocols

Basic Fuchsin is a cornerstone reagent in several classical staining procedures in histology and microbiology. Below are detailed methodologies for some of its key applications.

Preparation of Schiff's Reagent

Schiff's reagent is used to detect aldehydes, most notably in the Periodic Acid-Schiff (PAS) stain for carbohydrates and the Feulgen stain for DNA.

Methodology:

-

Dissolution: Dissolve 1 gram of Basic Fuchsin in 200 mL of boiling distilled water. It is advisable to remove the flask from the heat source just before adding the dye.[22]

-

Cooling and Acidification: Allow the solution to cool to approximately 50°C. Slowly add 2 mL of concentrated Hydrochloric Acid (HCl).[22]

-

Sulfite Addition: Let the solution cool to room temperature. Add 2 grams of potassium metabisulfite (B1197395) (K₂S₂O₅) and mix until dissolved.[22]

-

Decolorization: Stopper the flask, seal with paraffin (B1166041) film, and store it in the dark at room temperature for 12-24 hours. The solution should become straw-colored or colorless.[22]

-

Adsorption (Optional): If the solution is not completely colorless, add 2 grams of activated charcoal, shake for 1-2 minutes, and filter through a Whatman No. 1 filter paper.[22]

-

Storage: Store the final reagent in a tightly sealed, dark bottle at 4°C. A properly stored reagent should be stable for several weeks.[22][24]

Ziehl-Neelsen Stain for Acid-Fast Bacteria

This differential stain is crucial for identifying Mycobacterium species, including the causative agent of tuberculosis.

Methodology:

-

Smear Preparation: Prepare a thin smear of the specimen on a clean glass slide, air dry, and heat-fix.

-

Primary Staining: Flood the slide with Carbol Fuchsin solution (a solution of Basic Fuchsin in aqueous phenol). Heat the slide gently by passing a flame underneath or using a slide warmer until steam rises. Do not boil. Let the hot stain remain on the slide for 5 minutes.[16][23][25]

-

Decolorization: Rinse the slide with gently running tap water. Decolorize with an acid-alcohol solution (typically 3% HCl in 95% ethanol) until the red color no longer runs from the smear.[16][23]

-

Counterstaining: Rinse the slide thoroughly with water. Flood the slide with a counterstain, such as Methylene Blue or Malachite Green, for 30-60 seconds.[16][25]

-

Final Steps: Rinse the slide with water and allow it to air dry.

-

Microscopy: Examine under oil immersion. Acid-fast bacilli will appear red/pink against a blue or green background.[25]

Gram Staining Procedure (using Basic Fuchsin as counterstain)

While Safranin is a common counterstain, Basic Fuchsin can be used for a more intense staining of Gram-negative bacteria.[9]

Methodology:

-

Smear and Fix: Prepare a thin smear of the bacterial sample on a slide, air dry, and heat-fix.

-

Primary Stain: Flood the smear with Crystal Violet solution and let it stand for 1 minute.[13]

-

Mordant: Rinse with water. Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[13]

-

Decolorization: Rinse with water. Add a decolorizer (e.g., 95% ethanol or an acetone-alcohol mixture) drop by drop until the purple color ceases to flow from the smear.[13] This step is critical and time-dependent.

-

Counterstain: Immediately rinse with water. Flood the smear with 0.1% Basic Fuchsin solution and let it stand for 30-60 seconds.[13][21]

-

Wash and Dry: Rinse with water, blot gently, and allow to air dry.

-

Microscopy: Examine under oil immersion. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear red/pink.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the Gram staining procedure.

Figure 2. Workflow for the Gram Staining Procedure.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. MAGENTA AND CI BASIC RED 9 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pararosaniline Hydrochloride | SIELC Technologies [sielc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. stainsfile.com [stainsfile.com]

- 7. New fuchsine - Wikipedia [en.wikipedia.org]

- 8. New fuchsin free base | C22H23N3 | CID 18612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. MAGENTA AND MAGENTA PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dictionary.com [dictionary.com]

- 12. echemi.com [echemi.com]

- 13. Pararosaniline - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. scbt.com [scbt.com]

- 16. cameo.mfa.org [cameo.mfa.org]

- 17. Pararosaniline Hydrochloride | C19H18ClN3 | CID 11292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. New fuchsin (C.I. 42520) | Sigma-Aldrich [sigmaaldrich.com]

- 20. New Fuchsin | CymitQuimica [cymitquimica.com]

- 21. mpbio.com [mpbio.com]

- 22. apexcolours.com [apexcolours.com]

- 23. 3248-91-7 CAS | NEW FUCHSIN | Biological Stains and Dyes | Article No. 04850 [lobachemie.com]

- 24. Magenta II | C21H22ClN3 | CID 5463951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Acid Violet (Magenta) | 3244-88-0 | FA07662 | Biosynth [biosynth.com]

An In-depth Technical Guide to Rosanilin Hydrochloride: Molecular Weight and Formula

This technical guide provides a detailed overview of the core physicochemical properties of Rosanilin hydrochloride, a synthetic dye belonging to the triphenylmethane (B1682552) class. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields where precise chemical information is paramount.

Chemical Identity and Properties

Rosanilin hydrochloride is a key component of Basic Fuchsin, a mixture of triarylmethane dyes. It is crucial to distinguish between Rosanilin and its close analog, Pararosanilin, as both are present in commercial Basic Fuchsin and have slightly different molecular structures, formulas, and weights. Rosanilin possesses a methyl group that is absent in Pararosanilin.

Below is a summary of the molecular formula and weight for both Rosanilin hydrochloride and Pararosanilin hydrochloride.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Rosanilin hydrochloride | C20H20ClN3 | 337.86[1][2] |

| p-Rosaniline hydrochloride (Pararosaniline hydrochloride) | C19H18ClN3 | 323.82[3] |

The hydrochloride salt form enhances the solubility of the dye in water and alcohol[4].

Structural Relationship within Basic Fuchsin

Basic Fuchsin is not a pure compound but rather a variable mixture of Rosanilin and Pararosanilin hydrochlorides. The relationship between these components is illustrated in the diagram below.

Figure 1: Hierarchical relationship of Basic Fuchsin and its primary components.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of Rosanilin hydrochloride are extensive and context-dependent. For instance, its use as a biological stain involves specific staining procedures for different tissues and microorganisms. Similarly, its application in chemical analysis, such as in the Schiff test for aldehydes, follows a well-defined protocol. Researchers are advised to consult specific methodological literature for detailed experimental procedures relevant to their application.

Signaling Pathways and Biological Activity

Rosanilin hydrochloride is primarily utilized as a dye and a staining agent. It is not typically characterized by its involvement in specific biological signaling pathways in the manner of a therapeutic drug. Its biological effect is largely related to its ability to bind to and stain cellular components, such as the nucleus[5]. While it has been investigated for some biological activities, it is not a standard molecule in signaling pathway research. Therefore, diagrams of signaling pathways are not applicable to the primary function of this compound.

References

Spectroscopic Properties of Triarylmethane Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarylmethane dyes are a class of intensely colored synthetic organic compounds characterized by a central sp²-hybridized carbon atom bonded to three aromatic rings. Their vibrant hues arise from a delocalized π-electron system, leading to strong absorption of light in the visible spectrum.[1] This extensive conjugation, often stabilized by resonance in a cationic form, is fundamental to their spectroscopic properties.

This technical guide provides a comprehensive overview of the core spectroscopic properties of key triarylmethane dyes: Malachite Green, Crystal Violet, and Brilliant Green. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize these dyes in various applications, including as histological stains, pH indicators, and fluorescent probes. The document details their absorption and fluorescence characteristics, the factors influencing these properties, and standardized experimental protocols for their synthesis and spectroscopic analysis.

Spectroscopic Properties of Triarylmethane Dyes

The interaction of triarylmethane dyes with light is dictated by their molecular structure, substituent groups, and the surrounding environment. Understanding their absorption and fluorescence properties is crucial for their effective application.

Absorption Spectroscopy

Triarylmethane dyes exhibit intense absorption bands in the visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are key parameters that define their absorption characteristics. These properties are highly sensitive to the solvent polarity (solvatochromism), pH (halochromism), and dye concentration, which can lead to aggregation.[1][2]

Table 1: Absorption Properties of Selected Triarylmethane Dyes

| Dye | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Malachite Green | Water | 617 | 77,200 | [3] |

| Water | 616.5 | 148,900 | [4] | |

| Chloroform | 647 | - | [5] | |

| Ethanol | 621 | 100,000 | [6] | |

| Crystal Violet | Water | 590 | 87,000 | [7] |

| Water (pH > 1.0) | 420, 620 | - | [7] | |

| Water (strongly acidic) | 420 | - | [7] | |

| Glycerol (B35011) | 590.2 | 112,000 | [8] | |

| Chloroform | 580 | 173,155 | [9] | |

| Brilliant Green | Water | 625 | - | [10] |

| Ethanol | 428, 625 | - | [11] | |

| 50:50 IMS:water | 625-631 | - | [3] |

Fluorescence Spectroscopy

While renowned for their intense color, most triarylmethane dyes exhibit low fluorescence quantum yields (Φf) in solutions of low viscosity. This is attributed to efficient non-radiative decay pathways involving the torsional motion of the aryl rings.[12] However, when this intramolecular rotation is restricted, for instance, in viscous solvents like glycerol or upon binding to macromolecules such as proteins or DNA, a significant enhancement in fluorescence is observed. This "molecular rotor" behavior makes them valuable as fluorescent probes for viscosity and molecular interactions.[13]

Table 2: Fluorescence Properties of Selected Triarylmethane Dyes

| Dye | Solvent/Condition | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |

| Malachite Green | Water | - | - | 7.9 x 10⁻⁵ | [6] |

| Glycerol-water mixtures | - | 430-600 (S₂), 620-750 (S₁) | - | [1] | |

| Crystal Violet | Glycerol | 550 | - | 0.019 | [8] |

| Brilliant Green | - | - | - | - |

Factors Influencing Spectroscopic Properties

Several factors can significantly alter the absorption and fluorescence characteristics of triarylmethane dyes:

-

Solvent Polarity (Solvatochromism): The position of the absorption maximum (λmax) can shift depending on the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule.[14]

-

pH (Halochromism): Many triarylmethane dyes act as pH indicators, exhibiting distinct color changes with variations in pH.[1] For example, Crystal Violet is violet in neutral and basic solutions, green in mildly acidic solutions, and yellow in strongly acidic conditions.[7] This is due to protonation or deprotonation of the dye molecule, which alters its electronic structure.

-

Concentration and Aggregation: At higher concentrations, dye molecules can form aggregates (dimers, trimers, etc.), which can lead to changes in the absorption spectrum, such as the appearance of new bands or a shift in λmax.[2]

-

Viscosity: As molecular rotors, the fluorescence quantum yield of many triarylmethane dyes increases significantly with an increase in the viscosity of the medium, which restricts the non-radiative decay pathways.[13]

Experimental Protocols

Synthesis of Triarylmethane Dyes

1. Synthesis of Malachite Green

This synthesis involves a two-step process: the formation of the colorless leuco base followed by oxidation to the colored dye.[15]

-

Step 1: Synthesis of Leuco-Malachite Green

-

Mix 35 g of N,N-dimethylaniline and 14 g of benzaldehyde (B42025) with 31.5 g of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.[16]

-

Heat the mixture at 100°C for 24 hours.[16]

-

After cooling, make the reaction mixture alkaline with a sodium hydroxide (B78521) solution.

-

Remove unreacted benzaldehyde and N,N-dimethylaniline by steam distillation.

-

Pour the remaining mixture into 1 liter of water to precipitate the leuco base.

-

Filter the solid, wash with water until neutral, and dry.

-

-

Step 2: Oxidation to Malachite Green

-

Melt 10 g of the dry leuco base.

-

Add a solution of 27 g of hydrochloric acid and 4 g of acetic acid in 2500-3000 ml of water.

-

With continuous stirring, slowly add a paste of 7.5 g of pure lead dioxide.

-

Stir for 2 hours after the addition is complete.[16]

-

Filter to remove unreacted lead dioxide.

-

Heat the filtrate to boiling and add sodium sulfate (B86663) to precipitate any lead ions.

-

Filter the solution again.

-

Reheat the filtrate to boiling and precipitate the Malachite Green base by adding a sodium hydroxide solution.

-

Cool, filter the precipitate, wash with water, and dry.

-

Purify by dissolving in light petroleum, filtering, and evaporating the solvent.[16]

-

2. Synthesis of Crystal Violet (Grignard Method)

This method utilizes a Grignard reagent for the formation of the triphenylmethane (B1682552) backbone.[16]

-

Step 1: Preparation of the Grignard Reagent

-

Ensure all glassware is thoroughly dried. Assemble a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube containing anhydrous calcium chloride.

-

Quickly add 1.25 g of 4-bromo-N,N-dimethylaniline, 13 mL of anhydrous THF, 0.20 g of magnesium turnings, and a few small crystals of iodine to the flask.

-

Heat the mixture in a water bath at 70-75°C under gentle reflux for 30 minutes, swirling occasionally. The solution should turn grayish.

-

Cool the reaction flask to room temperature.

-

-

Step 2: Reaction with Diethyl Carbonate

-

In a separate flask, prepare a solution of 0.15 g of diethyl carbonate in 0.5 mL of anhydrous THF.

-

Add the diethyl carbonate solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, heat the mixture under reflux for 5 minutes.

-

Cool the flask to room temperature.

-

-

Step 3: Hydrolysis and Isolation

-

Pour the reaction mixture into a 100 mL beaker.

-

Very slowly add 2.5 mL of 5% HCl solution with stirring.

-

The resulting deep violet solution contains Crystal Violet.

-

3. Synthesis of Brilliant Green

The synthesis of Brilliant Green follows a similar pathway to Malachite Green, using N,N-diethylaniline instead of N,N-dimethylaniline.

-

Step 1: Synthesis of Leuco-Brilliant Green

-

React benzaldehyde with N,N-diethylaniline in the presence of an acid catalyst (e.g., sulfuric acid and urea).

-

Heat the mixture to 115-117°C and stir for approximately 48 hours.

-

After cooling, recover unreacted N,N-diethylaniline by steam distillation.

-

Cool further and dissolve the mixture in hydrochloric acid to obtain the leuco base hydrochloride.[7]

-

-

Step 2: Oxidation to Brilliant Green

-

The leuco base is then oxidized using an oxidizing agent, similar to the procedure for Malachite Green (e.g., using lead dioxide or manganese dioxide), to form the final Brilliant Green dye.

-

Spectroscopic Analysis Protocols

1. UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for measuring the absorption spectrum of a triarylmethane dye.

-

Materials:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Solvent (e.g., water, ethanol, chloroform)

-

Dye solution of known concentration

-

-

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes.

-

Select the desired wavelength range for scanning (e.g., 350-750 nm).

-

Fill a clean cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the dye solution and then fill it approximately 3/4 full.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

2. Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative fluorescence quantum yield.

-

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (4 clear sides)

-

Solvent

-

Dilute dye solution (absorbance at excitation wavelength < 0.1)

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

-

Procedure:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Record the absorption spectrum of the dye solution to determine the optimal excitation wavelength (typically at or near the λmax).

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the relative fluorescence quantum yield (Φf_sample), prepare a solution of a standard with a known quantum yield (Φf_std) in the same solvent if possible.

-

Adjust the concentrations of the sample and standard solutions to have the same absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity (area under the emission curve) for both the sample (I_sample) and the standard (I_std) under identical instrument settings.

-

Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (η_sample / η_std)² where η is the refractive index of the solvent.

-

Visualizations

Mitochondrial Targeting by Cationic Triarylmethane Dyes

Many cationic triarylmethane dyes accumulate in mitochondria due to the negative mitochondrial membrane potential. This targeting is a key aspect of their use in photodynamic therapy and as mitochondrial probes.[6][17]

Caption: Mitochondrial accumulation of cationic triarylmethane dyes.

General Workflow for Spectroscopic Analysis of Triarylmethane Dyes

The systematic characterization of a triarylmethane dye involves a series of spectroscopic and analytical steps.

Caption: General workflow for spectroscopic analysis of dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dye - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Malachite green - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Fluorophore spectroscopy in aqueous glycerol solution: the interactions of glycerol with the fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Brilliant Green | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. theinstituteoffluorescence.com [theinstituteoffluorescence.com]

- 16. prepchem.com [prepchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action for Basic Violet 14 Staining

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Basic Violet 14, detailing its chemical properties, mechanism of action, and applications in biological staining. It includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its function in laboratory settings.

Core Concepts and Chemical Properties

This compound, also known as Basic Fuchsin, Rosaniline, or Magenta (C.I. 42510), is a synthetic, cationic dye belonging to the triarylmethane class.[1][2][3] It is a key component in numerous histological and microbiological staining procedures. In its solid form, it appears as dark green crystals or powder with a metallic luster.[1][4] When dissolved in water or alcohol, it produces a characteristic magenta or reddish-purple solution.[2][5]

The term "Basic" in its name refers to its cationic nature; the molecule carries a positive charge. This property is central to its staining mechanism, allowing it to form electrostatic bonds with negatively charged (anionic) components within biological specimens.[3][6] Basic Fuchsin is typically a mixture of four related compounds: rosaniline, pararosaniline, new fuchsine, and magenta II.[1][7][8]

1.1 Quantitative Data Summary

The physical and chemical properties of this compound are summarized below.

| Property | Value | References |

| CI Name | This compound, C.I. 42510 | [2][5] |

| Synonyms | Basic Fuchsin, Magenta, Rosaniline | [1][2][9] |

| CAS Number | 632-99-5 | [2][9] |

| Chemical Formula | C₂₀H₂₀ClN₃ | [2] |

| Molecular Weight | 337.85 g/mol | [2][9] |

| Appearance | Dark green powder or crystals | [1][4] |

| Solubility | Soluble in water and alcohol | [8][10] |

| Color in Solution | Reddish-purple (Magenta) | [5] |

| Melting Point | >200 °C (decomposes) | [1][4] |

Mechanism of Action

The primary mechanism of action for this compound is based on electrostatic interaction. As a cationic dye, it carries a net positive charge, which is attracted to and binds with anionic (basophilic) structures in cells and tissues.

2.1 Electrostatic Binding

The core principle involves the attraction between the positively charged chromophore of the dye and negatively charged cellular components. Key targets include:

-

Nucleic Acids (DNA and RNA): The phosphate (B84403) groups in the backbone of nucleic acids impart a strong negative charge, making the cell nucleus a primary site for this compound binding. This interaction is why it is considered a powerful nuclear stain.[3][7][11]

-

Acidic Glycoproteins and Mucopolysaccharides: These molecules contain carboxyl and sulfate (B86663) groups that are negatively charged at typical staining pH, allowing for strong binding with the dye.[7][12]

-

Bacterial Cell Walls: In specific procedures like the Ziehl-Neelsen stain, the dye binds to mycolic acids in the cell walls of acid-fast bacteria.[13]

The strength and specificity of the staining can be influenced by factors such as pH, dye concentration, and the presence of mordants.[5]

Figure 1: Mechanism of Electrostatic Binding

Key Applications and Experimental Protocols

This compound is a versatile dye used in several classic staining techniques. Its most prominent application is in the identification of acid-fast bacilli.

3.1 Ziehl-Neelsen Staining for Acid-Fast Bacilli

This method is critical for identifying Mycobacterium tuberculosis, the causative agent of tuberculosis.[11][13] In this procedure, this compound is combined with phenol (B47542) to create carbol fuchsin . The phenol acts as a chemical mordant, helping the dye to penetrate the waxy, lipid-rich cell walls of acid-fast organisms.

Once the cells are stained (typically with the aid of heat), they resist decolorization by acid-alcohol, retaining the bright red-purple color. Non-acid-fast cells are decolorized and then counterstained, usually with methylene (B1212753) blue.

3.2 Experimental Protocol: Ziehl-Neelsen Staining

A. Preparation of Carbol Fuchsin Solution

-

Stock Solution: Dissolve 4.0 g of Basic Fuchsin (this compound) in 20.0 mL of 96% ethanol.[8]

-

Working Solution: Dissolve 8.0 g of phenol crystals in 100.0 mL of distilled water (this may require gentle heating).[8]

-

Add the Basic Fuchsin stock solution to the phenol solution and mix thoroughly. The solution is stable for several months.

B. Staining Procedure

-

Sample Preparation: Prepare a smear of the specimen on a clean glass slide, air dry, and heat-fix. For tissue sections, deparaffinize and rehydrate to water.

-

Primary Staining: Flood the slide with carbol fuchsin solution. Heat the slide gently (steam, but do not boil) for 5 minutes. This allows the dye to penetrate the lipid-rich cell wall.

-

Washing: Rinse the slide gently with distilled water.

-

Decolorization: Flood the slide with an acid-alcohol solution (e.g., 3% HCl in 70% ethanol) for 1-3 minutes, or until the red color ceases to run from the smear. This step removes the primary stain from non-acid-fast organisms.

-

Washing: Rinse the slide gently with distilled water.

-

Counterstaining: Flood the slide with a counterstain, such as methylene blue or malachite green, for 1-2 minutes. This stains the decolorized non-acid-fast bacteria and background material.

-

Final Wash and Drying: Rinse the slide with distilled water and allow it to air dry.

-

Microscopy: Examine under a microscope. Acid-fast organisms will appear red/purple, while other cells and background will appear blue or green.

Figure 2: Workflow for Ziehl-Neelsen Staining

3.3 Other Notable Applications

-

Periodic Acid-Schiff (PAS) Method: Basic Fuchsin is the essential component of the Schiff reagent, which is used to detect aldehydes generated by the oxidation of tissue carbohydrates. This makes it invaluable for staining glycoproteins and mucins.[7][12]

-

Gomori's Aldehyde Fuchsin Stain: A method used to stain elastic fibers, pancreatic beta cells, and certain neurosecretory materials.[7]

-

Gram Staining: It can be used as a counterstain in the Gram staining procedure, although safranin is more common.[7]

References

- 1. Fuchsine - Wikipedia [en.wikipedia.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 632-99-5 | Benchchem [benchchem.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound - Basic magenta - Basic Fuchsine from Emperor Chem [emperordye.com]

- 6. researchgate.net [researchgate.net]

- 7. Basic Fuchsin | Azer Scientific [azerscientific.com]

- 8. biognost.com [biognost.com]

- 9. emsdiasum.com [emsdiasum.com]

- 10. Thermo Scientific Chemicals Basic Fuchsin | Fisher Scientific [fishersci.ca]

- 11. chembk.com [chembk.com]

- 12. Basic Fuchsin - National Diagnostics [nationaldiagnostics.com]

- 13. nbinno.com [nbinno.com]

The Carcinogenic Potential of Basic Violet 14: A Technical Guide for Researchers

An In-depth Examination of Rosaniline's Toxicological Profile

For Immediate Release

This technical guide provides a comprehensive overview of the carcinogenic potential of Basic Violet 14, also known as Rosaniline. Directed at researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's toxicity, genotoxicity, and carcinogenic effects. It includes detailed summaries of key studies, experimental protocols, and visual representations of associated biological pathways and workflows.

Executive Summary

This compound is a triarylmethane dye with a history of use in various industrial and biological applications. Despite its utility, concerns regarding its safety have been raised, with several studies indicating a potential for carcinogenicity. This guide consolidates toxicological data, highlighting the compound's classification as a suspected carcinogen and detailing the findings from in vivo and in vitro studies. Particular attention is given to the genotoxic mechanisms and the carcinogenic effects observed in animal models for closely related compounds.

Toxicological Data

The toxicological profile of this compound and its analogs has been evaluated in various studies. The available quantitative data are summarized below.

Acute and Developmental Toxicity of this compound

A key study investigating the toxicity of this compound utilized a zebrafish model. The findings indicated acute toxicity and specific developmental and organ-level effects.[1]

| Test System | Endpoint | Concentration/Dose | Result | Reference |

| Zebrafish Larvae | Acute Toxicity (LC50) | 60.63 µg/mL | - | [1] |

| Zebrafish Larvae | Developmental Toxicity | > 2500 µg/mL (for related dye) | Delayed yolk sac absorption, swimming bladder deflation | [1] |

| Zebrafish Larvae | Organ-Specific Toxicity | Not Specified | Hepatotoxicity | [1] |

| Zebrafish Larvae | Gene Expression | Dose-dependent | Significant up-regulation of GCLC gene | [1] |

Carcinogenicity of C.I. Basic Red 9 (Pararosaniline)

C.I. Basic Red 9, a close structural analog of this compound, has been the subject of extensive carcinogenicity studies by the National Toxicology Program (NTP). The following tables summarize the tumor incidence in F344/N rats and B6C3F1 mice from a 2-year feed study.

Table 2.2.1: Tumor Incidence in Male F344/N Rats

| Organ | Tumor Type | Control (0 ppm) | Low Dose (1,000 ppm) | High Dose (2,000 ppm) |

| Skin | Squamous Cell Carcinoma | 0/50 | 1/50 | 10/50 |

| Skin | Trichoepithelioma | 0/50 | 0/50 | 7/50 |

| Skin | Sebaceous Adenoma | 0/50 | 0/50 | 5/50 |

| Subcutaneous Tissue | Fibroma | 2/50 | 20/50 | 16/50 |

| Thyroid Gland | Follicular Cell Adenoma | 0/49 | 0/46 | 9/44 |

| Thyroid Gland | Follicular Cell Carcinoma | 0/49 | 5/46 | 18/44 |

| Zymbal Gland | Carcinoma | 1/50 | 1/50 | 13/50 |

| Liver | Carcinoma | 0/50 | 2/50 | 8/50 |

Table 2.2.2: Tumor Incidence in Female F344/N Rats

| Organ | Tumor Type | Control (0 ppm) | Low Dose (500 ppm) | High Dose (1,000 ppm) |

| Subcutaneous Tissue | Fibroma | 0/50 | 15/50 | 10/50 |

| Thyroid Gland | Follicular Cell Adenoma or Carcinoma (combined) | 0/47 | 2/48 | 6/50 |

| Zymbal Gland | Carcinoma | 0/50 | 2/50 | 7/50 |

Genotoxicity Profile

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test (OECD 236)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 236.

Objective: To determine the acute toxicity of a substance to the embryonic stages of fish.

Test Organism: Zebrafish (Danio rerio) embryos.

Procedure:

-

Preparation of Test Solutions: A series of concentrations of this compound are prepared in fish water. A negative control (fish water only) and, if necessary, a solvent control are included.

-

Exposure: Newly fertilized zebrafish eggs (within 2 hours post-fertilization) are placed individually into the wells of a 24-well plate containing the test solutions. A static or semi-static exposure regime is maintained for 96 hours.

-

Observation: Embryos are examined at 24, 48, 72, and 96 hours post-fertilization for four apical endpoints indicating lethality:

-

Coagulation of the embryo

-

Lack of somite formation

-

Non-detachment of the tail from the yolk sac

-

Absence of heartbeat

-

-

Data Analysis: The number of dead embryos is recorded at each observation point. The LC50 (median lethal concentration) is calculated at 96 hours using appropriate statistical methods (e.g., probit analysis).

Quantitative Real-Time PCR (qPCR) for GCLC Gene Expression in Zebrafish Larvae

This protocol provides a general methodology for analyzing gene expression changes in zebrafish larvae exposed to this compound.

Objective: To quantify the relative expression of the Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) gene.

Procedure:

-

Exposure and Sample Collection: Zebrafish larvae are exposed to various concentrations of this compound for a defined period (e.g., up to 96 hours post-fertilization). At the end of the exposure, larvae are collected, euthanized, and stored in an RNA stabilization solution.

-

RNA Extraction: Total RNA is extracted from pools of larvae using a commercially available kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers specific for the zebrafish GCLC gene, and a fluorescent DNA-binding dye (e.g., SYBR Green). A housekeeping gene (e.g., β-actin or GAPDH) is used as an internal control for normalization.

-

Data Analysis: The relative expression of the GCLC gene is calculated using the comparative Ct (ΔΔCt) method. The fold change in gene expression in the treated groups is determined relative to the control group.

Signaling Pathways and Mechanisms of Action

The available evidence suggests that the toxicity of this compound is, at least in part, mediated by the induction of oxidative stress.

Oxidative Stress and the Nrf2 Pathway

The observed up-regulation of the GCLC gene in zebrafish larvae exposed to this compound is a strong indicator of an oxidative stress response.[1] GCLC is a key enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. The expression of GCLC is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including GCLC, leading to their increased expression. This cellular defense mechanism aims to counteract the damaging effects of reactive oxygen species (ROS). The induction of GCLC by this compound therefore suggests an activation of the Nrf2 signaling pathway as a protective response to cellular damage.

Experimental Workflow for Zebrafish Toxicity Assessment

The following diagram illustrates the typical workflow for assessing the toxicity of a compound like this compound using a zebrafish model.

Conclusion

The available scientific evidence strongly suggests that this compound possesses carcinogenic potential. While direct, quantitative carcinogenicity data on this compound in rodent models are limited, the comprehensive data from its close analog, C.I. Basic Red 9, provide a compelling case for concern. The observed hepatotoxicity and induction of oxidative stress in zebrafish models further elucidate a potential mechanism for its toxic effects. Researchers and drug development professionals should exercise caution when handling this compound and consider its carcinogenic risk in any application. Further studies are warranted to provide quantitative genotoxicity data for this compound and to further delineate the specific signaling pathways involved in its toxicity.

References

In-Depth Technical Guide to the Safe Laboratory Use of Basic Violet 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Basic Violet 14 (C.I. 42510), intended for laboratory personnel. It summarizes key toxicological data, outlines experimental protocols for its assessment, and provides visual workflows for safe handling and understanding its mechanism of toxicity.

Chemical and Physical Properties

This compound, also known as Basic Fuchsin, is a triarylmethane dye. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀ClN₃ | [1] |

| Molecular Weight | 337.85 g/mol | [1] |

| Appearance | Dark green powder or crystals | [2] |

| Melting Point | >200 °C (decomposes) | [2] |

| Water Solubility | 1-5 mg/mL at 20°C | [2] |

| Specific Gravity | 1.22 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications (Table 2).

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

|

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

|

Signal Word: Warning[3]

Precautionary Statements: [3]

-

Prevention: P203, P264, P270, P280

-

Response: P301+P317, P318, P330

-

Storage: P405

-

Disposal: P501

Toxicological Data

| Endpoint | Test Species | Method | Result | Reference |

| Acute Aquatic Toxicity | Danio rerio (Zebrafish) larvae | 96-hour exposure | LC₅₀ = 60.63 µg/mL | |

| Hepatotoxicity | Danio rerio (Zebrafish) larvae | In vivo | Observed hepatotoxicity, including decreased liver size and transparency. | |

| Carcinogenicity | Not specified | Not specified | Suspected of causing cancer. May also cause bladder cancer. | [3][4] |

| Skin Irritation | Data not available | OECD 404 (guideline) | May cause skin irritation in sensitive individuals. | [5] |

| Eye Irritation | Data not available | OECD 405 (guideline) | Dust may cause irritation and inflammation. | [5] |

| Skin Sensitization | Data not available | OECD 429 (guideline) | May cause allergic reactions. | [4] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. Below are summaries of standard protocols relevant to the evaluation of this compound.

Zebrafish Embryo Acute Toxicity Test (OECD 236)

This protocol is designed to determine the acute toxicity of substances to the embryonic stages of fish.

-

Test Organism: Zebrafish (Danio rerio) embryos, less than 3 hours post-fertilization.

-

Test Concentrations: A range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in fish water, along with a solvent control and a negative control.

-

Exposure: Embryos are individually placed in wells of a 24-well plate containing the test solutions. The exposure is static or semi-static for 96 hours.

-

Observations: Mortality is assessed at 24, 48, 72, and 96 hours. Lethal endpoints include coagulation of the embryo, failure of somite formation, non-detachment of the tail, and absence of heartbeat.

-

Data Analysis: The LC₅₀ (the concentration that is lethal to 50% of the embryos) is calculated at 96 hours using appropriate statistical methods.

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of a compound using cultured cells.

-

Cell Lines: Appropriate cell lines (e.g., human liver cells like HepG2 for hepatotoxicity studies) are seeded in 96-well plates and allowed to attach overnight.

-

Test Concentrations: A serial dilution of this compound is prepared in the cell culture medium.

-

Exposure: The culture medium is replaced with the medium containing the test compound, and the cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or Neutral Red uptake assay. The absorbance is measured using a plate reader.

-

Data Analysis: The IC₅₀ (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Workflows

Postulated Signaling Pathway for this compound-Induced Hepatotoxicity

Studies in zebrafish larvae suggest that the hepatotoxicity of this compound may be mediated through the induction of oxidative stress. A key event is the upregulation of the Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) gene, which is involved in the synthesis of the antioxidant glutathione (B108866) (GSH).

Standard Laboratory Workflow for Handling this compound

A standardized workflow is essential to minimize exposure and ensure safety when handling this compound powder.

Safe Handling and Storage

Engineering Controls:

-

Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder to minimize dust inhalation.

-

Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills of solid material, gently sweep up to avoid creating dust and place in a suitable, closed container for disposal.

-

Clean the spill area with soap and water.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Basic Fuchsin

For Researchers, Scientists, and Drug Development Professionals

Introduction